2,5-Diamino-6,6,6-trifluorohexanoic acid
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Overview
Description
2,5-Diamino-6,6,6-trifluorohexanoic acid is a fluorinated amino acid with the molecular formula C6H12F3N2O2. This compound is of interest due to its unique structural properties, which include the presence of both amino and trifluoromethyl groups. These features make it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-6,6,6-trifluorohexanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-6,6,6-trifluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Diamino-6,6,6-trifluorohexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Diamino-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino groups can form hydrogen bonds with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride
- (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid hydrochloride
Uniqueness
Compared to similar compounds, this compound is unique due to its specific arrangement of amino and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H11F3N2O2 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2,5-diamino-6,6,6-trifluorohexanoic acid |
InChI |
InChI=1S/C6H11F3N2O2/c7-6(8,9)4(11)2-1-3(10)5(12)13/h3-4H,1-2,10-11H2,(H,12,13) |
InChI Key |
OFXDKSSZYVHWQA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)N)C(C(=O)O)N |
Origin of Product |
United States |
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